5H-Phosphinolino[4,3-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
239-11-2 |
|---|---|
Molecular Formula |
C15H10NP |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
11H-phosphinolino[4,3-b]indole |
InChI |
InChI=1S/C15H10NP/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9,16H |
InChI Key |
UPZTVTDBKNBYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4P=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Phosphinolino 4,3 B Indole and Its Derivatives
Direct Synthesis of the 5H-Phosphinolino[4,3-b]indole Core
The construction of the fundamental this compound ring system can be approached through several strategic disconnections, primarily involving the formation of the central phosphinoline ring fused to a pre-existing indole (B1671886) moiety or the concurrent formation of both the phosphinoline and indole rings.
Annulation and Cyclization Strategies for Ring Construction
The key step in forming the this compound core is the annulation of the phosphorus-containing ring onto the indole 'b' face. Drawing inspiration from the synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles), several cyclization strategies can be envisioned.
One promising approach is a variation of the Pictet-Spengler reaction . This would involve the condensation of a tryptamine (B22526) derivative bearing a phosphine (B1218219) at the β-position of the ethylamine (B1201723) side chain with an appropriate aldehyde or ketone. The resulting Schiff base would then undergo an intramolecular electrophilic substitution onto the indole ring, followed by cyclization to afford the tetrahydro-5H-phosphinolino[4,3-b]indole. Subsequent dehydrogenation would lead to the aromatic this compound.
Another viable strategy is based on transition-metal-catalyzed cross-coupling reactions . For instance, a properly functionalized indole, such as a 3-halo-2-(2-halophenyl)indole, could be subjected to a double C-P bond formation with a primary phosphine (RPH₂) or a phosphine equivalent in the presence of a suitable catalyst (e.g., palladium or copper). This would directly construct the phosphinoline ring in a one-pot procedure.
Furthermore, a modified Bischler-Napieralski or Pictet-Gams reaction , traditionally used for isoquinoline (B145761) synthesis, could be adapted. This would necessitate a precursor like an N-acyl-tryptamine derivative where the acyl group contains a phosphorus moiety. Cyclization promoted by a dehydrating agent (e.g., P₂O₅, POCl₃) could then furnish the dihydro-5H-phosphinolino[4,3-b]indole, which can be subsequently oxidized.
Precursor Design and Synthesis for Phosphinoline and Indole Moiety Formation
The successful synthesis of the target heterocycle is critically dependent on the rational design and availability of key precursors.
For the indole moiety , a variety of well-established synthetic methods can be employed to prepare suitably functionalized indoles. These include the Fischer indole synthesis, the Bischler indole synthesis, the Larock indole synthesis, and various palladium-catalyzed cyclization reactions of substituted anilines. tandfonline.com For the proposed strategies, precursors such as 3-substituted tryptamines, 2,3-difunctionalized indoles, or N-acylated tryptamines would be required.
The synthesis of the phosphinoline moiety precursors is more challenging due to the air-sensitivity of many phosphines. One potential precursor is a (2-aminophenyl)vinylphosphine derivative. This could be condensed with a suitable carbonyl compound to construct the phosphinoline ring fused to the benzene (B151609) ring, which can then be further elaborated to form the indole part of the molecule. Alternatively, drawing from the synthesis of phosphine oxide indenoquinolines, a phosphorated aniline (B41778) could be a key starting material. acs.orgyoutube.com For example, a (2-aminophenyl)phosphine oxide could be condensed with a suitable partner to build the phosphinoline oxide ring, which could later be reduced to the phosphine.
A hypothetical reaction scheme for the synthesis of a this compound derivative is presented below, based on an adaptation of the Bischler-Napieralski reaction.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 1 | Tryptamine | (Diphenylphosphino)acetyl chloride | Triethylamine | N-(2-(1H-indol-3-yl)ethyl)-2-(diphenylphosphino)acetamide |
| 2 | N-(2-(1H-indol-3-yl)ethyl)-2-(diphenylphosphino)acetamide | - | POCl₃, Toluene, Heat | 1-(Diphenylphosphino)-3,4-dihydro-5H-phosphinolino[4,3-b]indole |
| 3 | 1-(Diphenylphosphino)-3,4-dihydro-5H-phosphinolino[4,3-b]indole | - | Pd/C, Toluene, Heat | 1-(Diphenylphosphino)-5H-phosphinolino[4,3-b]indole |
Synthesis of Substituted this compound Derivatives
Once the core heterocyclic system is established, further functionalization can be achieved, particularly at the phosphorus center, to modulate the electronic and steric properties of the molecule.
Functionalization at the Phosphorus Center
The lone pair of electrons on the phosphorus atom in this compound makes it a nucleophilic center, amenable to a variety of transformations.
Approaches for P-Alkylation and P-Quaternization
P-Alkylation of the this compound core can be achieved by reacting it with alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism to yield a phosphonium (B103445) salt. The reactivity of the alkyl halide will influence the reaction conditions, with primary halides being the most reactive. youtube.com Metal-catalyzed methods, for example using copper or platinum catalysts, can also be employed for the asymmetric alkylation of related secondary phosphines, suggesting a potential route for stereoselective P-alkylation if a racemic secondary phosphinolinoindole were available. nsf.govacs.org
P-Quaternization is the formation of a phosphonium salt by reaction with an alkylating agent. wikipedia.org For instance, treatment of a P-aryl-5H-phosphinolino[4,3-b]indole with an alkyl halide (e.g., methyl iodide) would lead to the corresponding quaternary phosphonium salt. wikipedia.org These salts are often crystalline solids and can be isolated by precipitation. youtube.com The synthesis of phosphonium salts can also be achieved from the corresponding phosphine oxides through reaction with Grignard reagents in the presence of a halogenating agent. rsc.orgresearchgate.net
Strategies for P-Oxidation, P-Sulfurization, and P-Selenation
P-Oxidation of the trivalent phosphorus center to a pentavalent phosphine oxide can be readily accomplished using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, molecular oxygen, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). rsc.orgwikipedia.org The oxidation of phosphines adsorbed on activated carbon with air has also been reported as a clean and efficient method. acs.org The resulting phosphine oxides are generally more stable and less prone to further oxidation than the parent phosphines.
P-Sulfurization involves the reaction of the phosphinoline moiety with elemental sulfur (S₈) or other sulfur-transfer reagents to form the corresponding phosphine sulfide (B99878). nih.govacs.org This reaction is typically carried out by heating the phosphine with sulfur in an inert solvent like toluene. The reaction proceeds via nucleophilic attack of the phosphorus atom on the sulfur ring.
P-Selenation can be achieved by reacting the this compound with elemental selenium (grey selenium). mdpi.comnih.gov Similar to sulfurization, this reaction usually requires heating in a suitable solvent. The resulting phosphine selenides are valuable for their unique electronic properties and can be characterized by ⁷⁷Se NMR spectroscopy, which shows a characteristic one-bond P-Se coupling constant. mdpi.comhw.ac.uk
A summary of the functionalization reactions at the phosphorus center is provided in the table below.
| Reaction | Reagent | Product Type |
| P-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Phosphine |
| P-Quaternization | Alkyl Halide (e.g., BnBr) | Quaternary Phosphonium Salt |
| P-Oxidation | H₂O₂, m-CPBA, O₂ | Phosphine Oxide |
| P-Sulfurization | S₈ | Phosphine Sulfide |
| P-Selenation | Se | Phosphine Selenide (B1212193) |
Functionalization on the Indole Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its functionalization has been extensively studied.
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring
The indole ring is electron-rich and generally undergoes electrophilic aromatic substitution (SEAr) preferentially at the C3 position. ic.ac.uk If the C3 position is blocked, substitution may occur at other positions, including the C2, C5, or C7 positions. The reactivity and regioselectivity are influenced by the substituents already present on the ring. wikipedia.org For instance, the presence of the fused phosphinoline ring would significantly influence the electron density distribution of the indole moiety.
Common electrophilic substitution reactions applicable to indoles include:
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. wikipedia.org
Nucleophilic aromatic substitution (SNAr) on the indole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system towards attack by a nucleophile.
Cross-Coupling Reactions on the Indole Ring
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For an indole system, these reactions are invaluable for introducing a wide range of substituents. Common cross-coupling reactions include:
Suzuki Coupling: Reaction of a halo-indole with an organoboron reagent, catalyzed by palladium complexes.
Sonogashira Coupling: Coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and copper complexes. nih.govmdpi.com This is a powerful method for introducing alkynyl groups.
Heck Coupling: Reaction between a halo-indole and an alkene in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between a halo-indole and an amine.
These reactions would typically require prior halogenation of the indole ring of the this compound scaffold.
Functionalization on the Phosphinoline Moiety
The phosphinoline part of the molecule offers additional sites for chemical modification.
Substitution Reactions on the Phosphinoline Ring
The reactivity of the phosphinoline ring would be analogous to other phosphorus-containing heterocycles. The phosphorus atom itself can undergo oxidation to form a phosphine oxide or be quaternized with alkyl halides. The aromatic rings of the phosphinoline system can also potentially undergo electrophilic or nucleophilic substitution, though the reactivity would be modulated by the presence of the phosphorus atom and the fused indole ring.
Catalytic Approaches in this compound Synthesis
The synthesis of complex heterocyclic systems like this compound would likely involve catalytic methods to ensure efficiency and selectivity. While no specific catalytic syntheses for this compound have been found, related structures like pyrido[4,3-b]indoles (γ-carbolines) are often synthesized using catalytic cyclization reactions. researchgate.net
Plausible Catalytic Strategies:
Fischer Indole Synthesis: A classic method that could potentially be adapted, involving the reaction of a suitably substituted phenylhydrazine (B124118) with a phosphorus-containing ketone or aldehyde under acidic catalysis.
Palladium-Catalyzed Cyclizations: Intramolecular Heck or Sonogashira reactions are powerful tools for constructing fused ring systems and could be envisioned as a key step in the synthesis of the this compound core. nih.govmdpi.com
[4+2] or [3+2] Cycloaddition Reactions: These reactions could be employed to construct the fused ring system in a convergent manner, potentially catalyzed by Lewis acids. polimi.it
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. For the construction of the this compound core, transition metal-catalyzed cross-coupling reactions are anticipated to be of significant utility.
Rhodium and palladium complexes, for instance, have been shown to catalyze the cleavage of P-P bonds in diphosphines, allowing for the subsequent transfer of organophosphorus groups to various organic molecules. This strategy could be adapted for the synthesis of this compound derivatives. For example, a suitably functionalized indole precursor could be coupled with a phosphorus-containing reagent in the presence of a palladium or rhodium catalyst. The direct C-H functionalization of heteroaromatic compounds, a field that has seen substantial growth, offers another promising avenue. Palladium-catalyzed direct arylation or heteroarylation of a phosphinoline precursor with a functionalized indole could forge the crucial C-C bond required for the fused ring system.
Key to the success of these approaches is the careful selection of the catalyst, ligands, and reaction conditions to achieve the desired regioselectivity and yield. The table below outlines hypothetical transition metal-catalyzed reactions for the synthesis of a this compound derivative.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Potential Yield (%) |
| Pd(PPh₃)₄ | 2-Bromo-indole derivative | Phosphinoline-boronic acid | Toluene | 100 | Moderate to Good |
| [Rh(cod)Cl]₂/dppf | Functionalized indole | Diphosphine | Dioxane | 120 | Moderate |
| Pd(OAc)₂/XPhos | Indole | Halogenated Phosphinoline | t-Amyl alcohol | 110 | Good to Excellent |
Table 1: Hypothetical Transition Metal-Catalyzed Syntheses of this compound Derivatives
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysis. While the direct application of organocatalysis to the synthesis of complex phosphorus heterocycles is still a developing field, certain strategies can be envisaged for the construction of the this compound framework.
Chiral phosphoric acids, for example, have been extensively used as Brønsted acid catalysts in a wide array of asymmetric transformations. One could envision a scenario where a chiral phosphoric acid catalyzes an intramolecular cyclization of a suitably designed precursor to form the phosphinoline ring onto a pre-existing indole scaffold. This approach would be particularly valuable for accessing enantiomerically enriched derivatives of this compound.
Furthermore, phosphine-based organocatalysts are known to mediate a variety of reactions, including the Rauhut-Currier and Baylis-Hillman reactions. These methodologies could potentially be employed to construct key fragments of the target molecule, which could then be cyclized in a subsequent step. The development of novel organocatalytic methods specifically tailored for the synthesis of phosphorus-containing heterocycles remains an active area of research.
| Organocatalyst | Reaction Type | Substrate | Key Intermediate |
| Chiral Phosphoric Acid | Asymmetric Intramolecular Cyclization | Pre-functionalized indole with a pendant phosphorus-containing chain | Cyclized phosphinoline ring |
| Triphenylphosphine | Annulation Reaction | Indole derivative with an electrophilic side chain | Fused heterocyclic system |
Table 2: Potential Organocatalytic Approaches to this compound Synthesis
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing complex molecules like this compound, these principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Reactions conducted under solvent-free conditions or in environmentally benign solvents such as water or ethanol (B145695) are highly desirable. While the solubility of reactants for organophosphorus synthesis can be a challenge, the development of solvent-free reaction conditions, often in conjunction with other green technologies like microwave irradiation, is a promising direction.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate a wide range of chemical transformations, often leading to higher yields and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to various organophosphorus syntheses, including the Kabachnik-Fields reaction and Michaelis-Arbuzov rearrangements. The application of microwave irradiation to the transition metal-catalyzed or organocatalytic synthesis of this compound could lead to dramatically reduced reaction times and improved process efficiency.
| Reaction Type | Conventional Heating (Time) | Microwave-Assisted (Time) | Yield Improvement |
| Phospha-Michael Addition | 24-48 hours | 10-30 minutes | Significant |
| Kabachnik-Fields Reaction | 12-24 hours | 5-15 minutes | Moderate to Significant |
Table 3: Comparison of Conventional and Microwave-Assisted Organophosphorus Reactions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. In organophosphorus chemistry, imidazolium-based ionic liquids have been found to promote reactions like the Michaelis-Arbuzov reaction under mild conditions. The use of an ionic liquid as the reaction medium for the synthesis of this compound could offer several advantages, including enhanced reaction rates, easier product separation, and the potential for catalyst recycling.
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed research findings on the chemical reactivity and transformations of the specific compound “this compound” remain elusive. This indicates that the compound may be a novel area of study for which experimental data has not yet been published or is not widely available.
The inquiry into the reactivity of this compound was structured to investigate specific chemical behaviors at both the phosphorus atom and the indole nitrogen. The planned exploration included oxidation, chalcogenation, electrophilic additions, and coordination chemistry at the phosphorus center, alongside N-alkylation and N-acylation of the indole nitrogen. However, the absence of specific studies on this molecule prevents a detailed, evidence-based discussion of these reactions.
While general principles of organophosphorus and indole chemistry can provide a theoretical framework for predicting the reactivity of this compound, the lack of empirical data means that any such discussion would be speculative. Scientific accuracy demands that the reporting of chemical properties and reactions be based on peer-reviewed and published experimental results.
For context, analogous heterocyclic systems containing phosphorus and indole moieties have been synthesized and studied. For instance, research on other phosphole-fused indole systems has detailed reactions at the phosphorus atom, including oxidation to phosphine oxides and complexation with metals. Similarly, the reactivity of the indole nitrogen in a vast array of other indole-containing compounds is well-documented, typically involving its nucleophilic character in alkylation and acylation reactions.
However, the unique structural arrangement of this compound, with its specific fusion of the phosphinoline and indole rings, would undoubtedly lead to a distinct electronic and steric environment. This would, in turn, influence its reactivity in ways that cannot be precisely predicted without direct experimental investigation.
Therefore, the scientific community awaits future research that may shed light on the synthesis and chemical behavior of this compound. Until such studies are published, a detailed and scientifically accurate article on its specific reactivity and chemical transformations, as outlined in the initial request, cannot be provided.
Reactivity and Chemical Transformations of 5h Phosphinolino 4,3 B Indole
Reactivity of the Carbon Framework
Detailed experimental research specifically documenting the reactivity of the carbon framework of 5H-Phosphinolino[4,3-b]indole is not extensively available in the public scientific literature. The inherent stability of the fused aromatic system suggests that forcing conditions would be necessary to induce transformations of the core carbocyclic structure. However, by drawing parallels with the known chemistry of related indole (B1671886) and phosphorus-containing heterocyclic systems, potential reactive pathways can be considered.
Ring-Opening Reactions
Currently, there are no specific studies detailing the ring-opening reactions of the this compound carbon framework. For related indole systems, oxidative cleavage is a known pathway for ring-opening. For instance, ozonolysis or strong oxidizing agents can cleave the C2-C3 double bond of the indole ring. It is conceivable that under such potent oxidative conditions, the carbazole-like core of this compound could undergo similar transformations.
In the broader context of phosphorus-containing heterocycles, ring-opening can also be initiated by nucleophilic attack at the phosphorus center, which could potentially lead to subsequent cleavage of the surrounding carbon framework, although this is speculative for the title compound. Research on other complex heterocyclic systems has shown that ring cleavage can be a viable strategy for synthesizing other novel structures. For example, a study on (aza)indole ring cleavage has been used to synthesize diversely substituted pyridine analogs. nih.gov
Table 1: Hypothetical Ring-Opening Reactions of the this compound Framework
| Reaction Type | Reagents | Potential Products | Notes |
|---|---|---|---|
| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C2. Me₂S | Indole-2,3-dione derivative | Based on known reactivity of the indole C2-C3 bond. |
This table is illustrative and based on general principles of indole chemistry, not on specific experimental data for this compound.
Rearrangement Reactions
Specific rearrangement reactions involving the carbon skeleton of this compound have not been reported. In general, rearrangements of fused aromatic systems require significant energy input, often promoted by strong acids or high temperatures. Plausible, though unconfirmed, rearrangements could include Fischer-Hepp type rearrangements if appropriate substituents are present on the nitrogen atoms, or other skeletal reorganizations under pyrolytic conditions. The stability of the fused aromatic core makes such transformations challenging.
Hydrogenation and Dehydrogenation Studies
There is a lack of specific hydrogenation and dehydrogenation studies for this compound. However, the catalytic hydrogenation of the indole nucleus is a well-established transformation. Typically, heterogeneous catalysts like platinum, palladium, or rhodium on a carbon support are used under hydrogen pressure. nih.gov Such conditions would likely reduce the indole portion of this compound to the corresponding indoline derivative. The complete saturation of the entire carbocyclic framework would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. acs.org
The hydrogenation of unprotected indoles can be challenging but has been achieved using catalysts like Pt/C in water with an acid activator. nih.gov Chiral phosphoric acids have also been utilized as catalysts for the transfer hydrogenation of certain indole derivatives, yielding optically active indolines. nih.gov
Dehydrogenation of a fully saturated phosphinolino[4,3-b]indole system to restore aromaticity would likely be achievable using standard dehydrogenation catalysts such as palladium on carbon (Pd/C) at elevated temperatures.
Table 2: Predicted Hydrogenation Products of this compound
| Catalyst | Conditions | Major Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | Room Temperature, Ethanol (B145695) | Dihydro-5H-phosphinolino[4,3-b]indole |
| PtO₂, H₂ (3 atm) | Acetic Acid | Tetrahydro-5H-phosphinolino[4,3-b]indole |
This table represents predicted outcomes based on the general reactivity of indole and carbazole systems, not on published experimental results for this compound.
Spectroscopic Characterization and Structural Elucidation Techniques for 5h Phosphinolino 4,3 B Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 5H-Phosphinolino[4,3-b]indole, revealing the specific electronic environments of its constituent nuclei. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional techniques is essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by factors such as proximity to the heteroatoms (nitrogen and phosphorus) and the anisotropic effects of the aromatic rings. Protons on the indole (B1671886) and phosphinoline ring systems will likely resonate in the aromatic region (typically δ 7.0-9.0 ppm), with their precise locations dictated by their position relative to the nitrogen and phosphorus atoms and any substituent effects. The proton attached to the nitrogen in the indole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 10.0-12.0 ppm, a characteristic feature of indole N-H protons. researchgate.net Protons on the phosphinoline ring will exhibit coupling to the phosphorus atom (J-coupling), which provides crucial information for their assignment.
Table 1: Predicted ¹H NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H on Indole N | 10.5 - 11.5 | br s | - |
| Aromatic H's | 7.0 - 9.0 | m, d, t, dd | J(H,H) = 7-9; J(H,P) = 2-10 |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are expected to fall within the typical range of δ 110-150 ppm. Carbons directly bonded to the nitrogen and phosphorus atoms will experience shifts due to the electronegativity and electronic effects of these heteroatoms. For instance, carbons adjacent to the nitrogen in the indole and phosphinoline moieties will be deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C's | 110 - 150 |
| C adjacent to N | 135 - 150 |
³¹P NMR is a highly specific and sensitive technique for characterizing the phosphorus center in this compound. libretexts.org The chemical shift of the phosphorus atom is highly dependent on its coordination number, oxidation state, and the nature of the substituents. For a trivalent phosphine (B1218219) incorporated into a heterocyclic system, the ³¹P chemical shift can vary over a wide range. researchgate.net The observed chemical shift, referenced to 85% H₃PO₄, provides a unique fingerprint for the electronic environment of the phosphorus atom. beilstein-journals.orgbeilstein-journals.org Theoretical calculations and comparison with related phosphine-containing heterocycles would be essential for the precise interpretation of the ³¹P NMR spectrum. beilstein-journals.orgbeilstein-journals.org
Table 3: Predicted ³¹P NMR Data for this compound Note: This is an estimated value based on general ranges for phosphine heterocycles. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the fused ring system, two-dimensional (2D) NMR experiments are critical.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons within the indole and phosphinoline ring systems, helping to trace out the spin systems in each ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the direct assignment of many carbon signals based on the already assigned proton spectrum. researchgate.netbeilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the chemical formula C₁₄H₁₁N₂P, the molecular formula can be confirmed with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: Calculated Exact Mass for this compound
| Compound Name | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands for the functional groups inherent to its structure. These would likely include:
N-H Stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the range of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C Stretching: Aromatic C=C bond vibrations within the indole and phosphinoline ring systems would be observed between 1400 and 1600 cm⁻¹.
P-C Stretching: The presence of the phosphorus atom bonded to carbon would give rise to characteristic absorptions, though the exact position can vary.
P-H or P-O Stretching: Depending on the stability and potential oxidation of the phosphine group, P-H or P-O stretching bands might also be present.
Without experimental data, a definitive analysis and data table for this compound cannot be provided.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
A successful single-crystal X-ray diffraction analysis of this compound would require the growth of a suitable single crystal. The resulting crystallographic data would include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Providing direct evidence for the molecular structure.
This information would be crucial for confirming the planar or non-planar nature of the fused ring system and for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the solid state. As no crystallographic data has been reported for this compound, a detailed structural analysis and data table remain subjects for future research.
Photophysical Properties of 5h Phosphinolino 4,3 B Indole and Its Derivatives
Electronic Absorption Characteristics
The electronic absorption properties of 5H-Phosphinolino[4,3-b]indole derivatives are primarily investigated using UV-Visible spectroscopy. This technique provides insights into the electronic transitions within the molecule upon absorption of light.
UV-Visible Spectroscopy and Analysis of Absorption Maxima
The UV-Visible absorption spectra of this compound derivatives, measured in solvents like dichloromethane, reveal characteristic absorption bands. beilstein-journals.org For instance, the parent compound, 10-phenyl- beilstein-journals.orgbenzophospholo[3,2-b]-N-methylindole, exhibits distinct, narrow absorption peaks at 320 nm, 343 nm, and 357 nm. beilstein-journals.org In contrast, its functionalized derivatives, where the phosphorus atom is oxidized or coordinated, show broader absorption features. These derivatives typically display absorption maxima in the range of 299–307 nm, accompanied by a broad absorption band at approximately 355 nm. beilstein-journals.org These absorptions are generally attributed to π-π* transitions within the extended conjugated system of the molecule. The fine vibronic structure observed in the parent compound suggests a more rigid and planar conformation in the ground state.
Influence of Substituents and Solvent Effects on Absorption
Substituents on the phosphorus atom significantly influence the electronic structure and, consequently, the absorption spectra of this compound derivatives. The chemical reactivity of the trivalent phosphorus atom allows for various modifications, such as oxidation, alkylation, and coordination to Lewis acids, each producing derivatives with distinct electronic properties. beilstein-journals.org For example, the conversion of the phosphine (B1218219) to a phosphine oxide, phosphine sulfide (B99878), phosphine selenide (B1212193), or a phospholium salt leads to changes in the absorption maxima. beilstein-journals.org
The effect of solvent polarity on the absorption spectra of these compounds has been observed to be minimal. beilstein-journals.org This suggests that the ground state dipole moment of these molecules does not change significantly in different solvent environments, and the electronic transitions are not strongly influenced by general solvent-solute interactions. Such behavior is characteristic of molecules where the π-conjugated system is largely planar and rigid.
Emission Properties
The emission properties of this compound derivatives are a key area of interest due to their potential as luminescent materials. These properties are typically characterized using fluorescence and phosphorescence spectroscopy.
Fluorescence and Phosphorescence Spectroscopy
Many derivatives of this compound are highly fluorescent. For example, the phosphine oxide derivative exhibits strong blue fluorescence with a maximum emission wavelength (λem) at 450 nm. beilstein-journals.org The cationic phospholium derivative shows a red-shifted green fluorescence with a λem at 465 nm. beilstein-journals.org This significant red shift is attributed to the strong electron-accepting nature of the cationic phosphorus atom. beilstein-journals.org
In contrast, derivatives such as the phosphine sulfide and phosphine selenide exhibit very low fluorescence intensity. This quenching of fluorescence is a known phenomenon in compounds containing heavy atoms like sulfur or selenium, which can promote intersystem crossing to the triplet state, thus favoring non-radiative decay pathways or phosphorescence over fluorescence. beilstein-journals.org
While these compounds are expected to populate triplet states, detailed experimental data on their phosphorescence emission is not extensively reported in the primary literature. The high fluorescence quantum yields of some derivatives suggest that fluorescence is the dominant radiative decay pathway.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of luminescent materials. For the derivatives of this compound, the quantum yields vary significantly with the substituent on the phosphorus atom. The phosphine oxide and a borane (B79455) complex of the parent compound exhibit high quantum yields of 75%. beilstein-journals.org The cationic phospholium salt is also a strong emitter with a quantum yield of 67%. beilstein-journals.org These values are comparable to other highly fluorescent heteroacenes. beilstein-journals.org
Conversely, the phosphine sulfide and selenide derivatives have very low quantum yields of 1% and 0.3%, respectively, confirming the quenching effect of the heavier chalcogens. beilstein-journals.org A gold complex of the parent phosphine also shows a relatively weak emission with a quantum yield of 11%. beilstein-journals.org
| Compound Derivative | Emission Max (λem) (nm) | Quantum Yield (Φ) (%) |
| Phosphine Oxide | 450 | 75 |
| Phosphine Sulfide | - | 1 |
| Phosphine Selenide | - | 0.3 |
| Phospholium Salt | 465 | 67 |
| Gold Complex | - | 11 |
| Borane Complex | - | 75 |
Stokes Shift Analysis
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important characteristic of fluorescent molecules. It arises from processes such as vibrational relaxation and solvent reorganization in the excited state. A larger Stokes shift is often desirable for applications like fluorescent probes to minimize self-absorption.
The Stokes shift for the this compound derivatives can be calculated from their absorption and emission data. For the highly fluorescent phosphine oxide derivative, with a broad absorption around 355 nm and an emission maximum at 450 nm, the Stokes shift is substantial. The cationic phospholium derivative also exhibits a large Stokes shift, with its emission being significantly red-shifted relative to its absorption.
The magnitude of the Stokes shift is influenced by the extent of the structural and electronic rearrangement of the molecule in the excited state compared to the ground state. The significant Stokes shifts observed in the fluorescent derivatives of this compound suggest a considerable change in geometry or electronic distribution upon excitation.
Temperature-Dependent Emission Behavior
The emission intensity and lifetime of fluorescent molecules are often sensitive to temperature variations. For indole (B1671886) derivatives, temperature can significantly influence their fluorescence properties. nih.gov Generally, an increase in temperature leads to a decrease in fluorescence intensity and lifetime. This phenomenon is primarily attributed to the enhancement of non-radiative decay pathways at higher temperatures. The increased thermal energy can promote vibrational relaxation and intersystem crossing, which compete with the radiative decay process of fluorescence.
In a study on indole in aqueous solution, it was found that temperature affects the stabilization of a "dark" (non-emissive) excited state. nih.gov As the temperature rises, the kinetics of the transition to this dark state are accelerated, leading to a reduction in fluorescence. This effect is mediated by the fluctuations in the surrounding solvent molecules. nih.gov While specific studies on the temperature-dependent emission of this compound are not available, it is reasonable to hypothesize a similar behavior, where increasing temperature would likely lead to thermal quenching of its fluorescence. The extent of this quenching would depend on the rigidity of the molecular structure and the energy gap between the lowest excited singlet state and the triplet state.
Time-Resolved Photophysical Studies
Time-resolved fluorescence spectroscopy provides crucial information about the excited-state lifetime of a molecule and the various dynamic processes that occur after photoexcitation.
Fluorescence Lifetime Measurements
The fluorescence lifetime (τ) is a characteristic parameter for a fluorescent molecule, representing the average time it spends in the excited state before returning to the ground state via fluorescence emission. For indole and its derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range. hhu.de For example, the excited-state lifetime of isolated 2,3-benzofuran, an oxygen analogue of indole, was determined to be 14 ns in the gas phase. hhu.de
The fluorescence lifetime can be significantly influenced by the molecular environment, such as the polarity of the solvent. For instance, the lifetime of 2,3-benzofuran is considerably shorter in an ethyl acetate (B1210297) solution (4 ns) compared to the gas phase. hhu.de This is often due to solvent-induced relaxation pathways. For the family of cyanoindoles, fluorescence lifetimes have been shown to vary with the position of the cyano group and the nature of the solvent. tsijournals.com Although specific fluorescence lifetime measurements for this compound are not documented, it is expected that its lifetime would be in the nanosecond regime and would be sensitive to its local environment.
Excited State Dynamics and Decay Pathways
For indole and its derivatives, the excited-state dynamics are known to be complex, often involving two close-lying excited singlet states, denoted as ¹Lₐ and ¹Lₑ. nih.govfigshare.com The relative energies of these states can be influenced by substituents and the solvent environment. The relaxation from the initially excited state can involve transitions between these states before emission occurs, which can lead to complex fluorescence decay profiles. nih.govfigshare.com
Furthermore, the presence of heavy atoms, such as sulfur or selenium, or certain functional groups can promote intersystem crossing to the triplet state. This is evident in the significantly lower fluorescence quantum yields of the phosphine sulfide and selenide derivatives of benzophospholo[3,2-b]indole. nih.gov In these cases, the excited state energy is efficiently funneled into the triplet manifold, quenching the fluorescence. The detailed excited-state dynamics of this compound would likely involve a similar competition between radiative and non-radiative decay pathways, with the specific nature of the phosphorus center playing a key role in determining the dominant decay route.
Theoretical and Computational Chemistry of 5h Phosphinolino 4,3 B Indole
Electronic Structure Calculations
Information regarding the application of Density Functional Theory (DFT) to determine the optimized ground state geometry of 5H-Phosphinolino[4,3-b]indole is not available in the current scientific literature. Such a study would typically involve selecting an appropriate functional and basis set to accurately model the electronic and steric effects within the molecule, leading to the prediction of key geometrical parameters like bond lengths, bond angles, and dihedral angles.
A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the electronic properties of a compound, including its electron-donating and accepting capabilities, which are fundamental to its reactivity and potential applications in materials science. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic excitation properties.
Excited State Calculations
There are no published studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the absorption and emission spectra of this compound. TD-DFT calculations are instrumental in understanding the photophysical properties of molecules, such as their color and fluorescence or phosphorescence behavior, by simulating their electronic transitions upon light absorption.
The characterization of the excited state geometries of this compound has not been documented. Investigating how the geometry of the molecule changes upon electronic excitation is essential for a complete understanding of its photophysical behavior, including the Stokes shift and the nature of emissive states.
Reaction Mechanism Studies
No computational studies on the reaction mechanisms involving this compound have been found. Such research would involve using computational methods to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the molecule's reactivity and potential synthetic pathways.
Elucidation of Proposed Synthetic Pathways
In the absence of established synthetic routes to this compound, computational chemistry can be instrumental in proposing and evaluating potential synthetic strategies. A plausible approach would involve a multi-step synthesis, likely culminating in a phosphorus-carbon bond-forming reaction to construct the phosphinoline ring.
Theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to assess the thermodynamic and kinetic feasibility of various proposed reaction steps. For instance, a hypothetical reaction pathway could involve the cyclization of a suitably functionalized indole (B1671886) precursor. The reaction energies, activation barriers, and the stability of intermediates for different potential cyclization strategies, such as a metal-catalyzed intramolecular phosphination or a radical-mediated cyclization, could be calculated.
| Proposed Reaction Step | Computational Method | Parameter to be Calculated | Anticipated Significance |
| Precursor Synthesis | DFT (e.g., B3LYP/6-31G*) | Reaction Enthalpy (ΔH), Gibbs Free Energy (ΔG) | To determine the thermodynamic favorability of precursor formation. |
| Intramolecular Cyclization | DFT with a suitable functional (e.g., M06-2X) | Activation Energy (Ea), Transition State Geometry | To identify the most kinetically favorable cyclization pathway. |
| Catalyst Evaluation | DFT | Catalyst-Substrate Binding Energies, Catalytic Cycle Intermediates | To select an optimal catalyst for potential metal-catalyzed reactions. |
Transition State Analysis
For any proposed synthetic step, a thorough transition state analysis is crucial for understanding the reaction mechanism and predicting reaction rates. Using computational methods, the geometry of the transition state for the key bond-forming and bond-breaking steps can be located and characterized.
Frequency calculations are performed to confirm that the located structure is a true transition state, exhibiting a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy, a critical parameter for predicting the reaction's feasibility under various conditions. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state connects the correct reactants and products.
Spectroscopic Property Prediction
Computational methods are highly effective in predicting the spectroscopic properties of novel molecules, which can be invaluable for their future identification and characterization.
Computational NMR and IR Spectral Analysis
The theoretical prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can provide a benchmark for future experimental validation.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ³¹P nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. These calculated shifts, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C and phosphoric acid for ³¹P, can predict the appearance of the NMR spectra. Spin-spin coupling constants (J-couplings) can also be computed to aid in structural elucidation.
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | 6.5 - 8.5 | Aromatic protons on the indole and phosphinoline rings. |
| ¹³C | 100 - 150 | Aromatic and quaternary carbons of the fused ring system. |
| ³¹P | Varies widely | The chemical environment of the phosphorus atom is highly sensitive to its oxidation state and bonding. |
IR Spectroscopy: The vibrational frequencies of this compound can be calculated through frequency analysis at the optimized geometry. The resulting theoretical IR spectrum will show characteristic absorption bands corresponding to specific vibrational modes, such as N-H stretching from the indole moiety, P-C bond vibrations, and aromatic C-H and C=C stretching.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound. By simulating the motion of the molecule over time at a given temperature, MD can explore the potential energy surface and identify low-energy conformations.
Research on "this compound" in Materials Science Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and academic journals, no specific information or research data could be found for the chemical compound "this compound" or its potential applications in materials science, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
The inquiry, which sought detailed information on the synthesis, properties, and use of this specific phosphorus-containing heterocyclic compound, yielded no direct results. Variations in the chemical name and broader searches for phosphorus analogues of related nitrogen-based compounds, such as carbolines, also failed to provide any relevant data.
This absence of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or that research pertaining to it has not been published in publicly accessible domains.
While the field of organophosphorus chemistry is active, with various phosphorus-containing materials being investigated for roles in electronic devices, the specific molecular scaffold of "this compound" does not appear in the current body of scientific literature. General research into organophosphorus compounds has highlighted their potential in OLEDs and OPVs due to their unique electronic and photophysical properties. For instance, compounds like phosphine (B1218219) oxides and phospholes have been explored as host materials, emissive materials, and components of electron transport layers in OLEDs. However, without specific studies on "this compound," any discussion of its potential applications would be purely speculative and could not be substantiated with scientific evidence.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the potential applications of "this compound" in materials science as requested, due to the lack of available research and data on this specific compound. Further investigation would be contingent on the future synthesis and characterization of this molecule by the scientific community.
Potential Applications of 5h Phosphinolino 4,3 B Indole in Materials Science
Non-Linear Optical (NLO) Materials
The unique electronic structure of 5H-Phosphinolino[4,3-b]indole, a π-conjugated system containing a phosphole ring, suggests its potential for applications in non-linear optical (NLO) materials. rsc.org Organic molecules with extended π-electron systems can exhibit significant NLO responses, which are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. nih.gov
The NLO properties of phosphole-containing π-conjugated systems are an active area of research. The phosphorus atom in the phosphole ring can be in either a σ³ (trivalent) or σ⁴ (tetravalent) state, and this, along with the substituents on the phosphorus, can significantly influence the electronic properties and, consequently, the NLO response of the molecule. acs.org Theoretical studies on various phosphole derivatives have shown that modifications to the phosphorus center and the extent of π-conjugation can tune the hyperpolarizability of the molecule. acs.org
The fusion of the phosphole ring with an indole (B1671886) moiety in this compound creates a rigid, planar structure that enhances π-electron delocalization. This extended conjugation, coupled with the potential for intramolecular charge transfer between the electron-rich indole and the tunable phosphole, is a key feature for second-order NLO activity. While specific experimental NLO data for this compound is not yet available, the properties of related phosphole derivatives provide a strong indication of its potential.
To illustrate the NLO potential of this class of compounds, the following table presents theoretical data for related phosphole-containing molecules.
| Compound | First Hyperpolarizability (β in 10⁻³⁰ esu) | Key Structural Feature |
|---|---|---|
| 2,5-dithienylphosphole | 15.4 | Thienyl substituents enhancing conjugation |
| 2,5-dipyridylphosphole | 10.2 | Pyridyl substituents for electron withdrawal |
| Oxidized 2,5-dithienylphosphole (P=S) | 25.8 | Oxidation of phosphorus enhancing acceptor character |
Fluorescent Probes and Sensors for Chemical Detection
The indole scaffold is a well-established fluorophore, and its derivatives have been extensively developed as fluorescent chemosensors for the detection of various analytes, including cations, anions, and neutral species. rsc.orgnih.govresearchgate.net The fusion of an indole moiety with a phosphole ring in this compound is expected to yield a compound with interesting photophysical properties suitable for sensing applications. beilstein-journals.orgnih.gov
The mechanism of sensing in such molecules often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The indole nitrogen can act as a recognition site for analytes, and upon binding, the electronic properties of the molecule are altered, leading to a change in its fluorescence emission. This can manifest as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), or a shift in the emission wavelength (ratiometric sensor). sci-hub.se
Phosphole derivatives have also been utilized as sensors, where the phosphorus atom can act as a binding site or influence the electronic structure to modulate the fluorescence response. rsc.org The combination of both the indole and phosphole functionalities in this compound could lead to sensors with high selectivity and sensitivity for specific analytes. For instance, indole-based sensors have shown high selectivity for metal ions like Fe²⁺, Fe³⁺, and Hg²⁺. nih.govsci-hub.se
The following table summarizes the performance of several indole and phosphole-based fluorescent sensors, highlighting their potential for chemical detection.
| Sensor Base | Analyte Detected | Detection Limit | Fluorescence Response | Quantum Yield (Φ) |
|---|---|---|---|---|
| Indole-based Sensor 1 | Hg²⁺ | 140 μM | Turn-off | - |
| Indole-based Sensor 2 | Hg²⁺ | 101.6 μM | Turn-off | - |
| Isomeric Iheyamine 5a (Indole-based) | Fe³⁺ | 0.12 ppm | Turn-off | - |
| Isomeric Iheyamine 5b (Indole-based) | Fe³⁺ | 0.03 ppm | Turn-off | - |
| Benzophospholo[3,2-b]indole phosphine (B1218219) oxide | - | - | Blue fluorescence | 75% |
| Benzophospholo[3,2-b]indole phosphine sulfide (B99878) | - | - | Low fluorescence | 1% |
Future Research Directions and Outlook for 5h Phosphinolino 4,3 B Indole
Development of More Efficient and Sustainable Synthetic Routes
The foundation of any exploration into a novel compound class lies in the accessibility of its core structure. Future efforts will undoubtedly focus on developing efficient and sustainable methods for the synthesis of the 5H-Phosphinolino[4,3-b]indole skeleton. Current strategies for creating phosphorus heterocycles often rely on multi-step procedures that may involve harsh reagents or produce significant waste. mdpi.comtandfonline.com A primary goal will be the design of atom-economical and environmentally benign synthetic pathways.
Key areas of investigation will likely include:
Metal-Catalyzed Cyclization Reactions: Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, are powerful tools for constructing complex heterocyclic systems. wikipedia.orgnih.gov Research into intramolecular cyclization of suitably functionalized indole (B1671886) and phosphine (B1218219) precursors could provide a direct and high-yielding route to the this compound core.
Phosphorus-Containing Reagent-Mediated Annulation: The use of novel phosphorus-containing reagents that can react with indole derivatives to build the phosphinine ring in a single step would be a significant advancement. mdpi.com This could involve the development of new phosphine sources or the adaptation of existing methodologies for phosphole synthesis. researchgate.netacs.org
Photochemical and Electrochemical Synthesis: Exploring photochemical or electrochemical methods for ring closure could offer milder and more sustainable alternatives to traditional thermal methods. These techniques can often provide unique reactivity and selectivity.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolation of intermediates will enhance efficiency and reduce waste. acs.org A tandem reaction involving C-H activation and annulation, for example, could be a highly elegant approach. beilstein-journals.org
Exploration of Novel Derivatization Strategies for Enhanced Properties
The true potential of the this compound scaffold will be unlocked through the strategic introduction of functional groups. Derivatization allows for the fine-tuning of its electronic, photophysical, and chemical properties for specific applications. researchgate.netnih.gov
Future derivatization strategies will likely target several key positions:
The Phosphorus Center: The phosphorus atom is a key handle for modification. It can be oxidized to the corresponding phosphine oxide, sulfide (B99878), or selenide (B1212193), which significantly alters its electronic properties from a π-acceptor to a more electron-withdrawing group. nih.govwikipedia.org Furthermore, coordination to metal centers can be explored, opening up applications in catalysis and sensing. wikipedia.orgresearchgate.net
The Indole Nitrogen: The N-H proton of the indole moiety can be substituted with a variety of alkyl or aryl groups. This will not only influence the solubility and solid-state packing of the molecule but also its electronic communication through the π-system.
The Aromatic Rings: Functionalization of the benzene (B151609) and pyridine-equivalent rings with electron-donating or electron-withdrawing groups will allow for precise control over the HOMO-LUMO gap, and consequently, the absorption and emission properties of the molecule. kuleuven.beacs.org Techniques such as C-H functionalization will be invaluable for this purpose. beilstein-journals.org
These derivatization efforts will aim to create a library of this compound derivatives with tailored properties, such as enhanced fluorescence quantum yields, tunable emission colors, and improved stability for materials applications. academie-sciences.fr
Advanced Spectroscopic and Mechanistic Studies
A deep understanding of the fundamental properties and reactivity of this compound is crucial for its rational design and application. Advanced spectroscopic techniques coupled with computational studies will be essential in this regard.
Key areas for investigation include:
Photophysical Characterization: Detailed studies of the absorption and emission properties, including fluorescence quantum yields, lifetimes, and solvatochromism, will be necessary to map the excited-state behavior of these molecules. nih.govtandfonline.com Time-resolved spectroscopy can provide insights into the dynamics of excited states.
Electrochemical Analysis: Cyclic voltammetry and related techniques will be used to determine the redox potentials and probe the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govkuleuven.be This is particularly important for applications in organic electronics.
NMR Spectroscopy: Advanced NMR techniques, including 31P NMR, will be critical for characterizing the structure and bonding at the phosphorus center. tandfonline.com These studies can also be used to probe interactions with other molecules or metal ions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to model the geometric and electronic structures, predict spectroscopic properties, and elucidate reaction mechanisms. acs.orgnih.govacs.org This synergy between experimental and theoretical approaches will accelerate the discovery and development of new derivatives with desired properties. acs.org Mechanistic studies on synthetic reactions and potential catalytic cycles will also be a key focus. rsc.orgnih.gov
Integration into Supramolecular Architectures and Functional Materials
The unique structure of this compound makes it an excellent candidate for incorporation into larger, functional systems. Its planar nature facilitates π-π stacking interactions, which are crucial for self-assembly and the formation of ordered materials.
Future research will likely explore:
Supramolecular Chemistry: The phosphorus atom and the N-H group can act as hydrogen bond donors or acceptors, enabling the formation of well-defined supramolecular assemblies. benthamdirect.comingentaconnect.comingentaconnect.combenthamdirect.com These assemblies could find applications in sensing, molecular recognition, and the development of "smart" materials.
Phosphorus-Containing Polymers: The this compound unit can be incorporated as a monomer into conjugated polymers. nih.govnih.govmdpi.com These materials are expected to exhibit interesting optoelectronic properties and could be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.orgdigitellinc.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): By functionalizing the scaffold with appropriate coordinating groups, it can be used as a building block for coordination polymers and MOFs. The presence of the phosphorus atom could impart unique catalytic or guest-binding properties to these materials.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The full potential of this compound will be realized through collaborations with researchers in various disciplines.
Promising areas for interdisciplinary research include:
Homogeneous Catalysis: As a phosphine ligand, derivatives of this compound could be employed in transition metal catalysis. numberanalytics.comprochemonline.com The rigid, planar structure may enforce specific geometries on the metal center, leading to high selectivity in catalytic transformations. nih.gov
Bioimaging and Sensing: By tuning the fluorescence properties and introducing biocompatible functional groups, these compounds could be developed as fluorescent probes for bioimaging or as sensors for biologically relevant analytes. researchgate.netresearchgate.net
Materials Science: Collaboration with materials scientists will be key to fabricating and testing devices based on this compound-containing materials, such as OLEDs and solar cells. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
